3'-Methoxydaidzin

描述

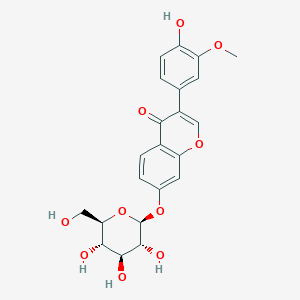

3’-Methoxydaidzin (C₂₂H₂₂O₁₀, molecular weight 446.40) is an isoflavonoid derivative found in plants such as Pueraria lobata (kudzu) and propolis . It is characterized by a methoxy group (-OCH₃) at the 3’-position of the daidzin backbone (Figure 1), which enhances lipophilicity and bioavailability compared to non-methylated analogs . This compound is traditionally used in Chinese medicine for treating cardiovascular diseases and diarrhea .

属性

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-16-6-10(2-5-14(16)24)13-9-30-15-7-11(3-4-12(15)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHRXECKTMWGSX-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxydaidzin typically involves the glycosylation of 3’-methoxydaidzein. This process can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a sugar moiety to the aglycone (3’-methoxydaidzein) under mild conditions .

Industrial Production Methods: Industrial production of 3’-Methoxydaidzin often involves extraction from natural sources, such as the roots of Pueraria lobata. A general gas-assisted three-liquid-phase extraction method has been developed for the separation and concentration of 3’-Methoxydaidzin from puerariae extract . This method allows for efficient extraction and purification of the compound on a large scale.

化学反应分析

General Reactivity of Daidzein Derivatives

Daidzein’s core structure (7-hydroxy-4'-isoflavone) undergoes reactions at its hydroxyl and ketone groups. Methylation at specific positions (e.g., 3' or 4') alters solubility, bioavailability, and metabolic pathways .

Metabolic and Hydrolytic Reactions

Methoxylated derivatives are susceptible to enzymatic demethylation. For instance:

-

In vitro hydrolysis of daidzein napsylates (e.g., DD4) by esterases yields demethylated products (e.g., M1, m/z 429) .

-

Glucuronidation and sulfation occur preferentially at hydroxyl groups, as seen in hepatic metabolism studies .

Hydrogen-Bonding Interactions

Methoxylation influences hydrogen-bonding capacity. Computational studies on glycitein (a 6-methoxydaidzein) show:

-

Methoxy groups reduce polarity, increasing lipid solubility .

-

Solvent interactions (e.g., with methanol) stabilize methoxylated derivatives via O–H···O bonds (red shifts: 282–428 cm⁻¹) .

Comparative Reactivity of Methoxylated Isoflavones

| Property | Daidzein | Formononetin (4'-Methoxy) | Biochanin A (5-Methoxy) |

|---|---|---|---|

| Aqueous solubility | Low | Moderate | Moderate |

| Metabolic stability | Short | Extended | Extended |

| Glucuronidation site | 7-OH | 7-OH | 7-OH |

Data suggest that methoxylation at non-3' positions enhances stability and cell absorption .

科学研究应用

Neuroprotection

Mechanism of Action:

3'-Methoxydaidzin exhibits neuroprotective effects, particularly against excitotoxic damage in neuronal cells. Studies have shown that it can regulate the expression of NMDA receptors, which are critical in mediating neuronal excitotoxicity.

Case Study:

In a study involving rats subjected to transient middle cerebral artery occlusion (tMCAO), this compound was found to significantly suppress cell injury induced by glutamate. The compound increased cell viability and reduced lactate dehydrogenase (LDH) release, indicating its protective role against neuronal apoptosis and injury during ischemic stroke .

Cardiovascular Health

Mechanism of Action:

The compound has been linked to improved cardiovascular health through its antioxidant properties and ability to modulate inflammatory responses. It activates the NRF2/HO-1 pathway, which is crucial for cellular defense against oxidative stress.

Case Study:

Research demonstrated that this compound protects myocardial cells from hypoxic conditions by inhibiting apoptosis and reducing oxidative stress markers. In a rat model of myocardial infarction (MI), treatment with the compound resulted in decreased levels of cardiac injury biomarkers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), while promoting antioxidant enzyme levels .

Metabolic Health

Mechanism of Action:

Research indicates that isoflavones like this compound may play a role in preventing metabolic syndrome by influencing lipid metabolism and improving insulin sensitivity.

Case Study:

A study highlighted that increased intake of daidzein correlates with reduced prevalence of metabolic-associated fatty liver disease (MAFLD). Although direct studies on this compound are sparse, its parent compound's effects suggest potential benefits in managing metabolic disorders .

Summary Table of Applications

作用机制

3’-Methoxydaidzin exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, it can inhibit the activity of pro-inflammatory cytokines and transcription factors like nuclear factor-kappa B (NF-κB). These actions contribute to its antioxidant and anti-inflammatory effects .

相似化合物的比较

Structural and Functional Differences

Key structural analogs of 3’-Methoxydaidzin include daidzin , genistin , 3’-methoxypuerarin , and 3’-methoxydaidzein (Table 1).

| Compound | Structural Features | Key Biological Activities | Source |

|---|---|---|---|

| 3’-Methoxydaidzin | Daidzin with 3’-OCH₃ | Antiviral (SARS-CoV-2 Mpro/S2), neuroprotective | P. lobata, propolis |

| Daidzin | Parent compound lacking 3’-OCH₃ | Antioxidant, estrogenic | P. lobata |

| Genistin | 4’,5,7-Trihydroxyisoflavone-7-O-glucoside | Antiviral (weaker than 3’-Methoxydaidzin) | Soybeans, propolis |

| 3’-Methoxypuerarin | Puerarin with 3’-OCH₃ | Antioxidant, cardiovascular protection | P. lobata |

| 3’-Methoxydaidzein | Aglycone form of 3’-Methoxydaidzin | Anti-inflammatory, estrogenic | P. lobata |

The 3’-methoxy group in 3’-Methoxydaidzin increases membrane permeability and binding affinity to viral proteins compared to daidzin and genistin .

Antiviral Activity Against SARS-CoV-2

3’-Methoxydaidzin exhibits superior binding affinity to SARS-CoV-2 targets (Table 2):

Bioavailability and Toxicity

- Bioavailability: 3’-Methoxydaidzin adheres to Lipinski’s Rule of Five (molecular weight <500, H-bond donors/acceptors <10), suggesting good oral absorption .

Extraction and Purification

A gas-assisted three-liquid-phase extraction method achieves 84% recovery of 3’-Methoxydaidzin from P. lobata extracts, outperforming traditional techniques .

Clinical Potential

- Antiviral Supplements: 3’-Methoxydaidzin is proposed as a supplement for COVID-19 prevention due to its non-toxic profile and dual-target inhibition .

- Neuroprotection : Its antioxidant activity mitigates oxidative stress in neuronal cells, though clinical validation is pending .

生物活性

3'-Methoxydaidzin is a naturally occurring isoflavonoid, primarily derived from various plant sources, particularly legumes. Isoflavonoids, including this compound, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of isoflavones, characterized by a phenolic structure that contributes to its biological activity. Its molecular formula is C_16H_15O_5, and its structure can be represented as follows:

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies indicate that it effectively scavenges free radicals and reduces oxidative stress in cells. A study conducted on human liver cells showed that treatment with this compound led to increased levels of reduced glutathione (GSH), which is crucial for cellular defense against oxidative damage.

Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines in various models. In animal studies, it reduced levels of TNF-α and IL-6 in serum following inflammatory stimuli.

Anticancer Properties

The anticancer potential of this compound has been explored in several cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | ↑ Apoptosis via caspase activation |

| Prostate Cancer | LNCaP | 20 | ↓ Androgen receptor signaling |

| Colon Cancer | HT-29 | 18 | Inhibition of cell cycle progression |

Case Study 1: Antioxidant Effects in Humans

A clinical trial involving subjects with metabolic syndrome assessed the effects of this compound supplementation on oxidative stress markers. Results indicated a significant reduction in malondialdehyde (MDA) levels after three months of daily supplementation.

Case Study 2: Anti-inflammatory Outcomes

In a randomized controlled trial on patients with rheumatoid arthritis, participants receiving this compound showed decreased joint swelling and improved mobility compared to the placebo group.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathways : It inhibits NF-κB signaling pathways, leading to reduced expression of inflammatory cytokines.

- Apoptosis Induction : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。